Adenosine3-phosphate5-phosphosulfate,tetralithiumsalt
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Overview
Description
Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt is a chemical compound with the empirical formula C₁₀H₁₁N₅O₁₃P₂S · 4Li and a molecular weight of 531.00 . It is a white solid that is hygroscopic and unstable at room temperature . This compound is primarily used as a sulfate donor substrate for sulfotransferases, which are enzymes that transfer sulfate groups to various molecules .
Preparation Methods
Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt is prepared enzymatically . The enzymatic preparation involves the use of specific enzymes that facilitate the formation of the compound under controlled conditions. The compound is typically stored at temperatures below -70°C to maintain its stability . Industrial production methods for this compound are not widely documented, but the enzymatic synthesis is the most common approach.
Chemical Reactions Analysis
Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt undergoes various chemical reactions, primarily involving sulfotransferases . These reactions include:
Sulfation: The compound acts as a sulfate donor in sulfation reactions, where it transfers a sulfate group to acceptor molecules.
Hydrolysis: Under certain conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include water for hydrolysis and various acceptor molecules for sulfation . The major products formed from these reactions depend on the specific acceptor molecules involved.
Scientific Research Applications
Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly those involving sulfation.
Biology: The compound is used in studies involving sulfotransferases and their role in biological processes.
Medicine: Research involving this compound helps in understanding the mechanisms of sulfation in drug metabolism and detoxification.
Industry: It is used in the production of sulfated compounds, which have various industrial applications.
Mechanism of Action
The mechanism of action of adenosine 3-phosphate 5-phosphosulfate, tetralithium salt involves its role as a sulfate donor . The compound interacts with sulfotransferases, transferring a sulfate group to acceptor molecules. This process is crucial for the sulfation of various biological molecules, including hormones, neurotransmitters, and drugs. The molecular targets and pathways involved in this process include the sulfotransferase enzymes and the acceptor molecules that receive the sulfate group .
Comparison with Similar Compounds
Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt can be compared with other similar compounds, such as:
Adenosine 3-phosphate 5-phosphosulfate triethylammonium salt: Similar in function but differs in the counterion used.
Adenosine 5-phosphosulfate sodium salt: Another sulfate donor with a different counterion.
Uridine 5-diphosphoglucuronic acid trisodium salt: Used in similar biochemical pathways but involves glucuronic acid instead of sulfate.
The uniqueness of adenosine 3-phosphate 5-phosphosulfate, tetralithium salt lies in its specific use as a sulfate donor for sulfotransferases and its stability under specific conditions .
Properties
Molecular Formula |
C10H11Li4N5O13P2S |
---|---|
Molecular Weight |
531.1 g/mol |
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI Key |
JUHNOJQKKZSGSZ-KWIZKVQNSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N |
Origin of Product |
United States |
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